Ethyl (R)-N-Cbz-3-pyrrolidinecarboxylate
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Overview
Description
®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and ethyl groups, as well as two ester functional groups. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.
Esterification: The ester functional groups are introduced through esterification reactions, typically involving the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of ®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring.
Pyrrolidine-2,5-diones: Compounds with two keto groups on the pyrrolidine ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness
®-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both benzyl and ethyl groups. This combination of features allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTGBVCFUXOCMF-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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